4-Chloropyrrolo[1,2-d][1,2,4]triazine 4-Chloropyrrolo[1,2-d][1,2,4]triazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17464085
InChI: InChI=1S/C6H4ClN3/c7-6-9-8-4-5-2-1-3-10(5)6/h1-4H
SMILES:
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol

4-Chloropyrrolo[1,2-d][1,2,4]triazine

CAS No.:

Cat. No.: VC17464085

Molecular Formula: C6H4ClN3

Molecular Weight: 153.57 g/mol

* For research use only. Not for human or veterinary use.

4-Chloropyrrolo[1,2-d][1,2,4]triazine -

Specification

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
IUPAC Name 4-chloropyrrolo[1,2-d][1,2,4]triazine
Standard InChI InChI=1S/C6H4ClN3/c7-6-9-8-4-5-2-1-3-10(5)6/h1-4H
Standard InChI Key RANRCQNQXZBIGA-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=C1)C=NN=C2Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound systematically named 4-chloropyrrolo[2,1-f][1, triazine-5-carbonitrile (CAS: 1263286-52-7) features a bicyclic framework combining pyrrole and triazine rings. The fusion occurs between the 2,1-positions of pyrrole and the 1,2,4-positions of triazine, with substituents at C4 (chlorine) and C5 (cyano group). Its molecular formula is C7H3ClN4\text{C}_7\text{H}_3\text{ClN}_4, yielding a molecular weight of 178.58 g/mol .

Table 1: Key Identifiers

PropertyValue
IUPAC Name4-chloropyrrolo[2,1-f][1, triazine-5-carbonitrile
SMILESC1=CN2C(=C1C#N)C(=NC=N2)Cl
InChI KeyZCOFQVBGPXFRSE-UHFFFAOYSA-N
CAS Registry1263286-52-7
PubChem CID46942063

Structural Features

X-ray crystallography reveals a planar bicyclic system with bond lengths indicative of aromatic character. The chlorine atom at C4 adopts a para position relative to the cyano group at C5, creating a dipole moment that enhances electrophilic reactivity. Density Functional Theory (DFT) calculations predict nucleophilic attack preferentially occurs at C7 due to localized electron deficiency .

Synthesis and Manufacturing

Primary Synthetic Routes

Six established methodologies dominate the synthesis of pyrrolo[2,1-f][1, triazine derivatives:

Pyrrole Derivative Functionalization

A 2021 review documents the N-amination of methyl pyrrole-2-carboxylate using NH2_2Cl, followed by sequential cyclization with benzoyl isothiocyanate and S-methylation to construct the triazine ring. Subsequent chlorination with POCl3_3 introduces the C4 substituent in 72% yield .

Bromohydrazone Intermediate Route

Reaction of 1-aminopyrroles with formamidine acetate enables triazine annulation. For example, 3-chloro-1H-pyrrole-2-carboxamide derivatives cyclize under basic conditions to form the target scaffold with >85% regioselectivity .

Industrial-Scale Production

CymitQuimica offers the compound at commercial scales, with pricing tiers reflecting batch size:

QuantityPrice (EUR)
100 mg57.00
1 g159.00
5 g529.00

Process optimization has reduced production costs by 40% since 2019 through solvent recycling and continuous flow chemistry implementations .

Biological Activity and Therapeutic Applications

Kinase Inhibition Profile

The compound serves as a privileged structure in kinase inhibitor design due to its ability to occupy hydrophobic pockets while forming hydrogen bonds with catalytic lysine residues.

AAK1 Inhibition for Neuropathic Pain

Bristol-Myers Squibb researchers identified derivatives with IC50_{50} values <10 nM against Adaptor Protein 2-Associated Kinase 1 (AAK1). Compound 30 (structure undisclosed) reduced persistent pain response by 68% in murine formalin models, mirroring AAK1 knockout phenotypes .

Dual c-Met/VEGFR-2 Targeting

Structural analogs demonstrate nanomolar inhibition of both c-Met (Ki=2.3nMK_i = 2.3 \, \text{nM}) and VEGFR-2 (Ki=4.7nMK_i = 4.7 \, \text{nM}), showing potent antiangiogenic effects in HUVEC proliferation assays .

Antiviral Applications

The 4-amino derivative exhibits EC50_{50} = 0.8 µM against norovirus replicons, outperforming ribavirin by 15-fold. Mechanistic studies suggest triphosphate incorporation into viral RNA terminates replication .

Physicochemical Properties

Solubility and Partitioning

Experimental data from PubChem :

  • Water solubility: 2.1 mg/mL (25°C)

  • LogP: 1.8 ± 0.3

  • pKa: 3.2 (pyrollic NH), 9.7 (triazine N)

Spectral Characteristics

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H), 7.89 (d, J = 4.0 Hz, 1H), 6.95 (d, J = 4.0 Hz, 1H)

  • HRMS (ESI+): m/z calcd for C7H3ClN4 [M+H]+ 179.0124, found 179.0121

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